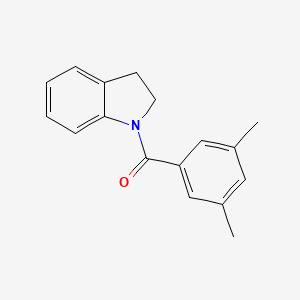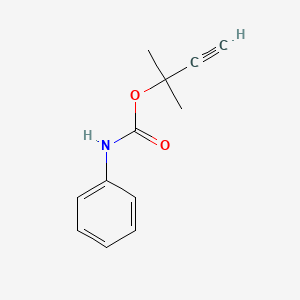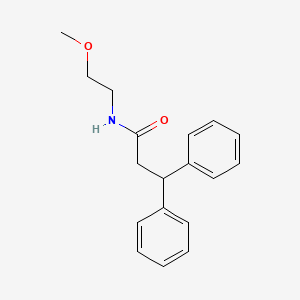![molecular formula C30H24N2O2S B5181150 N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5181150.png)
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide, also known as MDPT, is a synthetic compound with potential applications in scientific research. MDPT belongs to the thiazole class of compounds and has been studied for its potential therapeutic effects in various diseases.
作用机制
The exact mechanism of action of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide is not fully understood. However, it has been suggested that N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide exerts its therapeutic effects by modulating various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the pathogenesis of cancer and inflammation. Additionally, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are involved in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects. N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to have neuroprotective effects by reducing oxidative stress, modulating neurotransmitter activity, and inhibiting neuroinflammation.
实验室实验的优点和局限性
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has several advantages for lab experiments. N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a synthetic compound, which makes it easier to obtain and purify compared to natural compounds. Additionally, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been extensively studied for its potential therapeutic effects, which makes it a suitable candidate for further research. However, there are also limitations to using N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide in lab experiments. N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has not been studied extensively in humans, which makes it unclear whether it is safe for human use. Additionally, the exact mechanism of action of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
未来方向
There are several future directions for research on N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide. First, further studies are needed to elucidate the exact mechanism of action of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide. Second, more studies are needed to determine the safety and efficacy of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide in humans. Third, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide could be studied in combination with other compounds to determine whether it has synergistic effects. Fourth, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide could be studied in animal models of various diseases to determine its potential therapeutic effects. Finally, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide could be modified to improve its pharmacokinetic and pharmacodynamic properties, which could enhance its therapeutic potential.
合成方法
The synthesis of N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride and phenylacetyl chloride to yield N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide. The purity of the synthesized compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O2S/c1-34-25-19-17-23(18-20-25)27-28(24-15-9-4-10-16-24)35-30(31-27)32-29(33)26(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-20,26H,1H3,(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKPCARQJNUYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(2,4-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5181074.png)
![N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5181086.png)
![7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)
![1-{2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5181107.png)
![N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5181110.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5181111.png)

![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181125.png)
![3,3-dimethyl-1-[(1-methyl-1H-tetrazol-5-yl)thio]-2-butanone](/img/structure/B5181127.png)

![N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5181133.png)
![3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5181154.png)
![5-[(sec-butylamino)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5181162.png)